molecular formula C11H14N2O2 B14763523 4-Cyclobutoxybenzohydrazide

4-Cyclobutoxybenzohydrazide

Cat. No.: B14763523
M. Wt: 206.24 g/mol
InChI Key: QPVOBFGCRRSTEC-UHFFFAOYSA-N
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Description

4-Cyclobutoxybenzohydrazide is a chemical compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities . The structure of this compound consists of a benzene ring substituted with a cyclobutoxy group and a hydrazide functional group.

Preparation Methods

The synthesis of 4-Cyclobutoxybenzohydrazide can be achieved through various methods. One common approach involves the reaction of cyclobutoxybenzoic acid with hydrazine hydrate. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The mixture is heated until the reaction is complete, and the product is then isolated by filtration and recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

4-Cyclobutoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Cyclobutoxybenzohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclobutoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in the compound’s antibacterial, antifungal, and anticancer effects .

Comparison with Similar Compounds

4-Cyclobutoxybenzohydrazide can be compared with other benzohydrazide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzohydrazide derivatives.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-cyclobutyloxybenzohydrazide

InChI

InChI=1S/C11H14N2O2/c12-13-11(14)8-4-6-10(7-5-8)15-9-2-1-3-9/h4-7,9H,1-3,12H2,(H,13,14)

InChI Key

QPVOBFGCRRSTEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

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